molecular formula C11H10N2O3S2 B3010068 Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate CAS No. 246022-42-4

Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate

Cat. No.: B3010068
CAS No.: 246022-42-4
M. Wt: 282.33
InChI Key: AGQPVZQBWURGJM-UHFFFAOYSA-N
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Description

Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate is a chemical compound with the molecular formula C11H10N2O3S2. It is known for its unique structure, which includes a thiadiazole ring and a sulfinyl group attached to a benzenecarboxylate moiety

Mechanism of Action

Target of Action:

The primary targets of Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate remain elusive. Thiadiazole derivatives have been investigated for various biological activities, including pesticidal, herbicidal, and antifungal effects . These activities often involve interactions with specific enzymes or receptors.

Result of Action:

Similar compounds have shown anticancer activity . These effects may involve cell cycle regulation, apoptosis, or interference with tumor-related pathways.

Preparation Methods

The synthesis of Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-thiol with methyl 2-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone . The mixture is refluxed for several hours to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate has several scientific research applications:

Comparison with Similar Compounds

Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate can be compared with other similar compounds, such as:

    Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]benzenecarboxylate: This compound has a sulfonyl group instead of a sulfinyl group, which can affect its reactivity and biological activity.

    Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)thio]benzenecarboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(4-methylthiadiazol-5-yl)sulfinylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c1-7-11(17-13-12-7)18(15)9-6-4-3-5-8(9)10(14)16-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQPVZQBWURGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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